Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)

Benzo[b]thiophene, 5,6-dimethoxy- structure
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
Número CAS:91715-47-8
MF:C10H10O2S
Megavatios:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26

Benzo[b]thiophene, 5,6-dimethoxy- Propiedades químicas y físicas

Nombre e identificación

    • Benzo[b]thiophene, 5,6-dimethoxy-
    • 5,6-Dimethoxybenzo[b]thiophene
    • 5,6-DIMETHOXY-1-BENZOTHIOPHENE
    • 5,6-Dimethoxybenzo[b]thiophene (ACI)
    • 5,6-dimethoxybenzothiophene
    • SCHEMBL3480255
    • AKOS027383951
    • AS-77497
    • DTXSID90393559
    • DA-00967
    • D97500
    • 91715-47-8
    • MFCD00981875
    • KLQSAAONLQIKDE-UHFFFAOYSA-N
    • MDL: MFCD00981875
    • Renchi: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
    • Clave inchi: KLQSAAONLQIKDE-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C(OC)=CC2=C(SC=C2)C=1

Atributos calculados

  • Calidad precisa: 194.04
  • Masa isotópica única: 194.04
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 174
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 46.7Ų

Propiedades experimentales

  • Punto de ebullición: 295.6±20.0°C at 760 mmHg

Benzo[b]thiophene, 5,6-dimethoxy- Información de Seguridad

Benzo[b]thiophene, 5,6-dimethoxy- PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
¥231.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
250mg
¥454.0 2024-04-17
Ambeed
A638804-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
$94.0 2025-04-15
Ambeed
A638804-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
250mg
$173.0 2025-04-15
Ambeed
A638804-1g
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
1g
$489.0 2025-04-15
eNovation Chemicals LLC
Y1054433-100mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
100mg
$80 2024-06-07
eNovation Chemicals LLC
Y1054433-250mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
250mg
$115 2024-06-07
eNovation Chemicals LLC
Y1054433-1g
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
1g
$215 2024-06-07
eNovation Chemicals LLC
Y1054433-5g
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
5g
$790 2024-06-07
Chemenu
CM336751-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 95%+
250mg
$188 2024-07-20

Benzo[b]thiophene, 5,6-dimethoxy- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
Referencia
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
Referencia
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Benzo[b]thiophene, 5,6-dimethoxy- Raw materials

Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products

Benzo[b]thiophene, 5,6-dimethoxy- Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91715-47-8)Benzo[b]thiophene, 5,6-dimethoxy-
Número de pedido:A915427
Estado del inventario:in Stock
Cantidad:5g/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:55
Precio ($):1402.0/400.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91715-47-8)Benzo[b]thiophene, 5,6-dimethoxy-
A915427
Pureza:99%/99%
Cantidad:5g/1g
Precio ($):1402.0/400.0